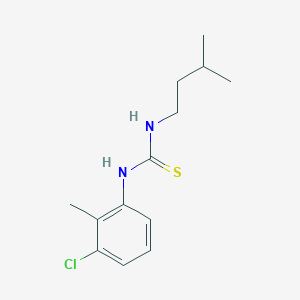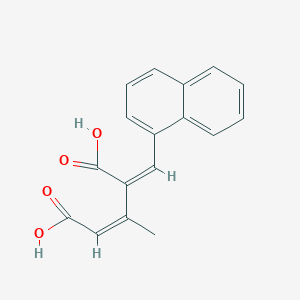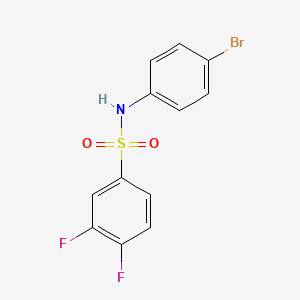
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group, which consists of a sulfur atom double-bonded to a carbon atom and single-bonded to two nitrogen atoms. The compound also contains a chlorinated aromatic ring and a branched alkyl chain, which contribute to its unique chemical properties.
准备方法
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with an isothiocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea compound. The general synthetic route can be summarized as follows:
Starting Materials: 3-chloro-2-methylaniline and 3-methylbutyl isothiocyanate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures.
Procedure: The 3-chloro-2-methylaniline is dissolved in the solvent, and the isothiocyanate derivative is added dropwise with continuous stirring. The reaction mixture is then allowed to react for several hours until the formation of the thiourea compound is complete.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
化学反应分析
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding thiourea dioxide or sulfonylurea derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions typically require the use of strong acids or bases as catalysts.
Hydrolysis: The thiourea group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbonyl compounds.
科学研究应用
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in bioassays to evaluate its effects on different biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to inhibit certain enzymes and receptors, making it a potential candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. It is employed as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical processes. The thiourea group is known to form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to the inhibition of enzyme activity. Additionally, the chlorinated aromatic ring and branched alkyl chain contribute to the compound’s binding affinity and specificity.
相似化合物的比较
1-(3-Chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylphenyl)-3-(2-methylbutyl)thiourea: This compound has a similar structure but with a different alkyl chain. The difference in the alkyl chain can affect the compound’s chemical properties and biological activities.
1-(3-Chloro-2-methylphenyl)-3-(3-methylpropyl)thiourea: This compound has a shorter alkyl chain compared to this compound. The shorter chain can influence the compound’s solubility and reactivity.
1-(3-Chloro-2-methylphenyl)-3-(3-methylpentyl)thiourea: This compound has a longer alkyl chain, which can affect its hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-methylbutyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2S/c1-9(2)7-8-15-13(17)16-12-6-4-5-11(14)10(12)3/h4-6,9H,7-8H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVAOEIHXVWEDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-(2-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5826644.png)

![N-[2-(5-methyl-2-furyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5826658.png)
![N-(oxolan-2-ylmethyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide](/img/structure/B5826671.png)


![3,4-difluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B5826690.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5826706.png)
![3-[4-(2-anilino-2-oxoethoxy)-3-methoxyphenyl]acrylic acid](/img/structure/B5826711.png)
![Ethyl 1-[2-(2-chlorophenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B5826723.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3-phenylpropanamide](/img/structure/B5826734.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B5826735.png)
![N-(2,3-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5826743.png)

